2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which can provide detailed information about the positions of atoms in a molecule and the nature of their bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the triazino and indazole rings might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be determined through various laboratory tests .Scientific Research Applications
Anticancer Activity
This compound has shown promising results in the field of cancer research . It was evaluated by the National Cancer Institute of Bethesda (NCI) for its anticancer activity . The compound showed a broad spectrum of anticancer activity and was particularly effective against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .
Antimicrobial Activity
The compound also demonstrated significant antimicrobial activity . It was found to be very active against P. aeruginosa . Some variants of the compound were twice as active as ampicillin against P. aeruginosa . In addition, one variant of the compound showed a broad spectrum of antimicrobial activity .
Dual Activity
Interestingly, the compound exhibited dual activity as both an anticancer and antimicrobial agent . This makes it a potential candidate for further research in the development of drugs with multiple therapeutic effects.
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of some novel 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines and 1,2,4-triazino[4,3-a]quinoxalines . These novel compounds could potentially have their own unique applications in various fields of research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c17-13-7-3-1-5-11(13)9-20-16(22)15-12-6-2-4-8-14(12)19-21(15)10-18-20/h1,3,5,7,10H,2,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVDTSDMGOOILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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